molecular formula C21H25ClN4O5S2 B2880462 N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride CAS No. 1216476-79-7

N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride

Cat. No. B2880462
CAS RN: 1216476-79-7
M. Wt: 513.02
InChI Key: AWASGYJSCIITIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride is a useful research compound. Its molecular formula is C21H25ClN4O5S2 and its molecular weight is 513.02. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Evaluation

A study by Racané et al. (2006) highlights the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazole bearing different substituents, including dimethylamino, on the phenyl ring, prepared as the corresponding hydrochloride salts. These compounds, including the dimethylamino variants, demonstrated cytostatic activities against various malignant human cell lines, indicating their potential application in cancer research and treatment strategies (Racané et al., 2006).

Functionalization in Organic Synthesis

Another research application of derivatives related to the given compound is reported by Amiri-Attou et al. (2005), where substituted 2-(6-nitrobenzo[1,3]dioxol-5-yl)-1-aryl ethanols and propionic acid ethyl esters were synthesized using tetrakis(dimethylamino)ethylene (TDAE) methodology. This signifies the compound's role in the synthesis of organic molecules, potentially useful in developing pharmaceuticals and chemical materials (Amiri-Attou et al., 2005).

Interaction with DNA and Bacterial Cells

Research by Sobolčiak et al. (2013) involves a novel cationic polymer that transitions to a zwitterionic form upon irradiation, which was synthesized using a precursor with a dimethylamino component. This polymer demonstrated the ability to condense DNA and switch its antibacterial activity, suggesting applications in gene delivery and antimicrobial therapies (Sobolčiak et al., 2013).

Corrosion Inhibition

Hu et al. (2016) explored benzothiazole derivatives, which share a structural resemblance with the given compound, for their corrosion inhibiting effect against steel in acidic conditions. The study demonstrated that these compounds, due to their molecular structure including dimethylamino groups, could offer significant protection against corrosion, highlighting an industrial application in protecting materials (Hu et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-(4-methylphenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S2.ClH/c1-15-4-7-17(8-5-15)32(29,30)13-10-20(26)24(12-11-23(2)3)21-22-18-9-6-16(25(27)28)14-19(18)31-21;/h4-9,14H,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWASGYJSCIITIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.